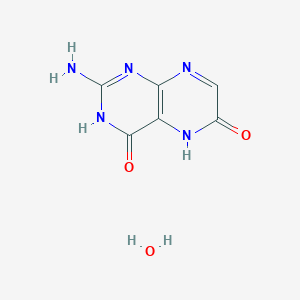

Xanthopterin monohydrate

Descripción general

Descripción

Xantopterina Hidratada: es un sólido cristalino amarillo que se encuentra principalmente en las alas de las mariposas y en la orina de los mamíferos . Es un compuesto de pteridina no conjugado y se caracteriza por su máximo de excitación/emisión a 386/456 nm . Este compuesto ha sido estudiado por sus potenciales actividades biológicas, incluida su capacidad para inhibir la síntesis de ARN y causar crecimiento renal e hipertrofia en ratas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : La Xantopterina Hidratada se puede sintetizar a través de diversas reacciones químicas que involucran derivados de pteridina. Un método común implica la oxidación de compuestos de pteridina en condiciones controladas. Las condiciones de reacción específicas, como la temperatura, el pH y el uso de agentes oxidantes, pueden variar según el rendimiento y la pureza deseados del producto final .

Métodos de Producción Industrial: : La producción industrial de Xantopterina Hidratada generalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, la purificación y el secado para obtener el producto final en su forma deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: : La Xantopterina Hidratada experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones se utilizan a menudo para modificar la estructura química del compuesto para aplicaciones específicas .

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar la Xantopterina Hidratada.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan para reducir el compuesto.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o agentes alquilantes en condiciones específicas.

Productos Principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de pteridina oxidados, mientras que la reducción puede producir formas reducidas de Xantopterina Hidratada .

Aplicaciones Científicas De Investigación

Biochemical and Clinical Applications

1.1 Role in Chronic Renal Failure

Research indicates that xanthopterin levels are altered in patients with chronic renal failure. A study found that xanthopterin is increased in the serum of hemodialysis patients compared to normal subjects, suggesting its potential as a biomarker for renal function. The binding of xanthopterin to proteins decreases significantly in uremic conditions, which may reflect underlying pathophysiological changes in red blood cells during renal insufficiency .

1.2 Immunological Effects

Xanthopterin has been shown to inhibit the proliferation of lymphocytes stimulated by concanavalin A, indicating its immunosuppressive properties. This suggests potential applications in autoimmune diseases where modulation of the immune response is desired .

Pharmacological Potential

2.1 Antioxidant Properties

Xanthopterin exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress-related damage in various diseases. Its ability to scavenge free radicals positions it as a candidate for further pharmacological studies aimed at developing antioxidant therapies .

2.2 Antimicrobial Activity

Preliminary studies have suggested that xanthopterin may possess antimicrobial properties, although more research is needed to fully understand its efficacy against specific pathogens .

Analytical Techniques

The measurement of xanthopterin concentrations has been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC). These methodologies allow for precise quantification of xanthopterin levels in biological samples, aiding in clinical diagnostics and research .

Case Study: Xanthopterin in Cancer Research

A notable case study explored the effects of xanthopterin on cancer cell lines, demonstrating its potential to inhibit cell growth and induce apoptosis. This finding highlights the need for further investigation into its mechanisms of action and potential as an anticancer agent .

Summary of Applications

| Application Area | Description |

|---|---|

| Chronic Renal Failure | Increased serum levels; potential biomarker for renal dysfunction |

| Immunology | Inhibits lymphocyte proliferation; possible therapeutic use in autoimmunity |

| Antioxidant Therapy | Scavenges free radicals; potential use in oxidative stress-related diseases |

| Antimicrobial Research | Preliminary evidence of antimicrobial properties; requires further study |

| Cancer Research | Inhibitory effects on cancer cell growth; potential anticancer applications |

Mecanismo De Acción

La Xantopterina Hidratada ejerce sus efectos principalmente inhibiendo la síntesis de ARN. Esta inhibición ocurre a través de la interacción del compuesto con objetivos moleculares específicos involucrados en la vía de síntesis de ARN. Los objetivos moleculares y las vías exactas aún se están investigando, pero se sabe que la Xantopterina Hidratada puede causar cambios significativos en los procesos celulares, lo que lleva a efectos como el crecimiento renal e hipertrofia .

Comparación Con Compuestos Similares

Compuestos Similares

Isoxantopterina: Otro compuesto de pteridina con propiedades ópticas y actividades biológicas similares.

Leucopterina: Un derivado de pteridina con propiedades químicas y biológicas distintas.

Biopterina: Una pteridina natural involucrada en diversos procesos biológicos.

Singularidad: : La Xantopterina Hidratada es única debido a sus propiedades específicas de excitación/emisión y su capacidad para inhibir la síntesis de ARN. Su papel en la causa del crecimiento renal e hipertrofia en ratas también la distingue de otros compuestos similares .

Actividad Biológica

Xanthopterin monohydrate is a naturally occurring pteridine derivative that has garnered interest in various biological studies due to its unique properties and potential applications in medicine and biology. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.

This compound is characterized by its yellow pigment, which is primarily found in certain insects and plants. It has a molecular formula of CHNO·HO and a molecular weight of approximately 198.15 g/mol. The compound exhibits a characteristic excitation/emission maximum at 386/456 nm, which is significant for its photobiological activities .

1. Antioxidant Properties

Xanthopterin has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, contributing to cellular protection against oxidative stress. The antioxidant activity is attributed to its ability to donate electrons, thus neutralizing reactive oxygen species (ROS) .

2. Photoprotective Effects

In the Oriental hornet (Vespa orientalis), xanthopterin plays a crucial role in UV protection. The pigment accumulates in the cuticle, providing a barrier against harmful UV radiation. This protective mechanism is vital for the survival of the hornets during their foraging activities .

3. Role in Chronic Conditions

A study highlighted that xanthopterin levels are altered in chronic renal failure patients, with increased concentrations and decreased protein binding observed. This alteration may indicate a potential biomarker for renal dysfunction, suggesting that xanthopterin could play a role in the pathophysiology of chronic kidney disease .

Xanthopterin's biological activities are mediated through various mechanisms:

- Enzymatic Interactions : Xanthopterin may influence enzymatic pathways involved in redox reactions, enhancing cellular defenses against oxidative damage.

- Gene Expression Modulation : There is evidence suggesting that xanthopterin can affect gene expression related to stress responses, although specific pathways require further investigation.

Case Study 1: Xanthopterin in Chronic Renal Failure

A clinical study investigated the levels of xanthopterin in patients with chronic renal failure. It was found that elevated levels correlated with disease severity, indicating its potential as a biomarker for monitoring renal function .

Case Study 2: Photoprotection in Insects

Research on the Oriental hornet demonstrated that the accumulation of xanthopterin granules in the cuticle significantly reduced UV radiation penetration, thus protecting the hornet during exposure to sunlight. This study emphasizes the ecological importance of xanthopterin in insect survival strategies .

Research Findings Summary

Propiedades

IUPAC Name |

2-amino-3,5-dihydropteridine-4,6-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYCFNCAIXIUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975198 | |

| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-01-1 | |

| Record name | 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.